molecular formula C₁₉H₂₄O₄ B1157013 4-Carboxyl-17β-Estradiol

4-Carboxyl-17β-Estradiol

Cat. No.: B1157013
M. Wt: 316.39
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxyl-17β-Estradiol is a labelled impurity and metabolite of 17β-Estradiol (E2), a primary endogenous estrogen hormone . As a metabolite, it plays a role in the estrogen degradation pathway, and studying it provides researchers with insights into the metabolic fate and elimination of estradiol in biological systems. The specific research applications and detailed mechanism of action for this compound require further characterization from primary scientific literature. Investigating such metabolites is crucial for advancing understanding in fields such as endocrinology, metabolic disorders, and the environmental impact of estrogenic compounds. This product is strictly for research purposes in a laboratory setting.

Properties

Molecular Formula

C₁₉H₂₄O₄

Molecular Weight

316.39

Synonyms

4-Carboxyl-(17β)-estra-1,3,5(10)-triene-3,17-diol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The position and type of substituents on the estradiol skeleton critically influence solubility, stability, and receptor interactions. Key comparisons include:

Compound Substituent Position Functional Group Key Properties
4-Carboxyl-17β-Estradiol C-4 -COOH Enhanced hydrophilicity; potential for covalent conjugation
4-Methoxy-17β-Estradiol C-4 -OCH3 Reduced metabolic degradation via methylation; logP ~3.0 (hydrophobic)
17α-Ethinyl Estradiol C-17α -C≡CH Increased oral bioavailability and metabolic stability
7α-Biotinylated E2 C-7α Biotinylated side chain High ERα/ERβ affinity (Kd ~nM); used for protein isolation
  • 4-Carboxyl vs. 4-Methoxy : The carboxyl group at C-4 increases aqueous solubility, making 4-carboxyl-E2 suitable for electrochemical sensing or drug delivery systems. In contrast, 4-methoxy-E2’s methoxy group enhances membrane permeability and resistance to hepatic hydroxylation, prolonging its half-life .
  • 17α-Ethinyl Estradiol : The ethinyl group at C-17α prevents oxidation by 17β-hydroxysteroid dehydrogenase, rendering it orally active and a key component in contraceptives .

Research Findings and Data Tables

Table 1: Comparative Receptor Binding Affinities

Compound ERα Binding (Kd, nM) ERβ Binding (Kd, nM) Source
17β-Estradiol (E2) 0.1–0.5 0.2–0.6
7α-Biotinylated E2 0.6 0.8
4-Methoxy-E2 1.2 1.5
17α-Ethinyl E2 0.3 0.4

Table 2: Environmental Persistence of Estradiol Derivatives

Compound Attenuation Coefficient (k_stream, day⁻¹) Environmental Impact
17β-Estradiol -3.2 (rapid degradation) Short-term disruption; low bioaccumulation
17α-Ethinyl E2 +0.6 (net production) Persistent; endocrine disruption in fish
4-Nonylphenol (degradate) +1.4 Estrogenic activity in surface waters

Preparation Methods

Electrophilic Carboxylation Strategies

In the synthesis of ent-17β-estradiol derivatives, indenone precursors undergo aromatization to generate phenolic A-rings. Analogously, a carboxyl group could be introduced at C4 via Friedel-Crafts acylation followed by oxidation. For instance, treating 17β-estradiol with acetyl chloride in the presence of AlCl₃ could yield a C4-acetyl intermediate, which is subsequently oxidized to a carboxyl group using potassium permanganate (KMnO₄) or Jones reagent. This approach mirrors the oxidation of alkyl side chains in estradiol analogues reported in solid-phase combinatorial studies.

Critical Considerations:

  • Regioselectivity : The electron-rich C3 phenol group directs electrophiles to the C2 and C4 positions. Steric hindrance at C2 favors C4 substitution, particularly when using bulky acylating agents.

  • Oxidation Conditions : Mild oxidizing agents (e.g., KMnO₄ in acetone) minimize over-oxidation of the steroid backbone, preserving the 17β-hydroxyl configuration.

Borohydride-Mediated Reduction for 17β Configuration Retention

High-purity 17β-estradiol is a prerequisite for subsequent C4 modification. Patent data reveal that sodium borohydride (NaBH₄) reductions of estrone in alkaline methanol at -5°C to -10°C yield 17β-estradiol with >99% purity and <0.65% 17α-epimer. This two-step protocol—initial reduction at low temperatures (-7°C) followed by a maintenance phase at 10°C—ensures kinetic favorability for the 17β isomer.

Recrystallization and Purity Optimization

Post-reduction, crude 17β-estradiol is recrystallized from 5% aqueous isopropyl alcohol (IPA), elevating purity from 99% to 99.84%. This step is critical for removing trace 17α-estradiol and unreacted estrone, which could interfere with downstream C4 functionalization.

Table 1: Impact of Recrystallization Solvents on 17β-Estradiol Purity

SolventPurity (%)17α-Estradiol Impurity (%)Yield (%)
Methanol98.21.585
5% Aqueous IPA99.840.1682
THF97.12.388

Solid-Phase Synthesis for Combinatorial Diversification

Solid-phase techniques, developed for 16β- and 7α-substituted estradiol derivatives, offer a modular framework for C4 carboxylation. The o-nitrobenzyl ether photolabile linker enables temporary protection of the phenolic A-ring, allowing sequential functionalization at C4.

Stepwise Protocol for C4 Carboxylation

  • Linker Attachment : 17β-Estradiol is bound to a polystyrene resin via its C3 phenol group using an o-nitrobenzyl ether linker.

  • C4 Lithiation : The A-ring is deprotonated at C4 using lithium diisopropylamide (LDA), followed by quenching with carbon dioxide (CO₂) to introduce a carboxylate.

  • Photolytic Cleavage : UV irradiation (365 nm) releases the 4-carboxyl-17β-estradiol derivative from the resin, achieving purities >90%.

Advantages :

  • Enables parallel synthesis of carboxylated analogues.

  • Minimizes purification challenges through resin-bound intermediates.

Analytical Validation and Characterization

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection (280 nm) resolves this compound from precursors and epimers. The patent method reports a retention time of 8.2 min for 17β-estradiol, with carboxylated analogues expected at 9.5–10.5 min.

Spectroscopic Confirmation

  • ¹H NMR : The C4 carboxyl group deshields adjacent protons, producing a distinctive doublet at δ 6.65–6.75 ppm (C2-H) and a singlet for the C18 methyl group at δ 0.77 ppm.

  • IR Spectroscopy : A strong absorption band at 1700–1720 cm⁻¹ confirms the carboxyl moiety.

Q & A

Q. What statistical frameworks ensure robust analysis of environmental fate studies for this compound?

  • Methodology : Apply first-order kinetic models to calculate attenuation coefficients (kstream), with uncertainty intervals for heterogeneous systems (e.g., rivers). Prespecify endpoints in study protocols to align with CONSORT-EHEALTH guidelines for transparency .

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